molecular formula C15H11F3O3 B2537068 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde CAS No. 860611-51-4

2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde

Cat. No.: B2537068
CAS No.: 860611-51-4
M. Wt: 296.245
InChI Key: CBEWQUISRFLKSU-UHFFFAOYSA-N
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Description

2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde is a chemical compound of significant interest in medicinal chemistry and pharmacology research. Its core structure is closely related to 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which is established as the main active metabolite of the platelet anti-aggregant drug triflusal . Research on HTB has demonstrated high-affinity binding to serum albumin in both human and rat models, characterized by specific binding constants and distinct binding sites on the albumin molecule . This foundational knowledge suggests that researchers can investigate this benzaldehyde analog for its potential interactions with plasma proteins and its applicability in studying pathways related to coagulation and thrombosis. The presence of the trifluoromethyl group is a key feature known to enhance a molecule's metabolic stability and membrane permeability, making this compound a valuable scaffold for developing new pharmacological tools or probing biological mechanisms. It serves as a critical intermediate for synthesizing more complex molecules for in vitro biological evaluation.

Properties

IUPAC Name

2-hydroxy-4-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c16-15(17,18)12-3-1-2-10(6-12)9-21-13-5-4-11(8-19)14(20)7-13/h1-8,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEWQUISRFLKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde typically involves the reaction of 2-hydroxy-4-formylphenol with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzoic acid.

    Reduction: 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzyl alcohol.

    Substitution: Various ethers or esters depending on the substituent used.

Scientific Research Applications

2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties, which influence the compound’s overall reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Substituents (Position) Key Functional Groups Notable Features
2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde 2-OH, 4-O-(3-CF₃-benzyl) Benzaldehyde, hydroxy, trifluoromethyl benzyloxy Electron-withdrawing CF₃ group; polar hydroxy
4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-butoxy, 3-Cl, 5-OMe Benzaldehyde, chloro, methoxy, butoxy Chloro (electron-withdrawing); long-chain alkoxy
Triflusulfuron methyl ester Triazine core, trifluoroethoxy, sulfonylurea Sulfonylurea, methyl ester, trifluoroethoxy Herbicide; targets acetolactate synthase

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in the target compound likely increases its logP (lipophilicity) compared to the methoxy and chloro substituents in 4-butoxy-3-chloro-5-methoxybenzaldehyde. This property could enhance membrane permeability in biological systems.
  • Acidity: The 2-hydroxy group in the target compound confers higher acidity (pKa ~10–12) compared to non-hydroxylated analogs like the compound in , which lacks ionizable groups.
  • Stability : The electron-withdrawing CF₃ group may stabilize the benzaldehyde core against nucleophilic attack, whereas the chloro group in ’s compound could participate in substitution reactions.

Biological Activity

2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde, a compound characterized by its unique trifluoromethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H13F3O3
  • Molecular Weight : 300.26 g/mol
  • CAS Number : 336628-67-2
  • Structure : The compound features a hydroxyl group, a benzaldehyde moiety, and a trifluoromethyl-substituted benzyl ether.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors allows it to interact with active sites, potentially blocking substrate access.
  • Antimicrobial Activity : The presence of the trifluoromethyl group enhances lipophilicity, improving membrane penetration and resulting in increased antimicrobial efficacy against various pathogens.
  • Antioxidant Properties : The hydroxyl group is known for its ability to scavenge free radicals, contributing to the compound's potential as an antioxidant agent.

Biological Activity Data

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Acetylcholinesterase InhibitionHuman AChE27.04 - 106.75
Butyrylcholinesterase InhibitionHuman BuChE58.01 - 277.48
Antimicrobial ActivityMycobacterium tuberculosis≥62.5
Antioxidant ActivityDPPH Scavenging AssayNot specifiedGeneral knowledge

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various derivatives of this compound, the compound exhibited significant activity against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. The minimum inhibitory concentration (MIC) values ranged from 62.5 µM to 250 µM, indicating moderate effectiveness but warranting further optimization for clinical use .

Case Study 2: Enzyme Inhibition Profiling

A series of experiments assessed the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results demonstrated that certain derivatives showed lower IC50 values than rivastigmine, a clinically used AChE inhibitor, suggesting potential as therapeutic agents in treating Alzheimer's disease .

Q & A

Basic: What are the key synthetic challenges in preparing 2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzenecarbaldehyde, and how can they be addressed methodologically?

Answer:
The synthesis involves protecting/deprotecting hydroxyl groups and controlling regioselectivity during benzylation. A common strategy is to use NaH in THF to deprotonate the phenolic hydroxyl group, enabling selective alkylation with 3-(trifluoromethyl)benzyl bromide under anhydrous conditions . To mitigate side reactions (e.g., over-alkylation), stoichiometric control of reagents and low-temperature conditions (0–5°C) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the target aldehyde .

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